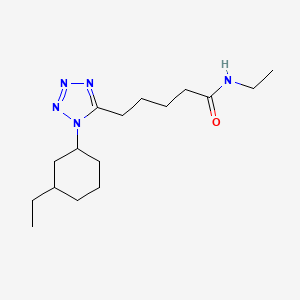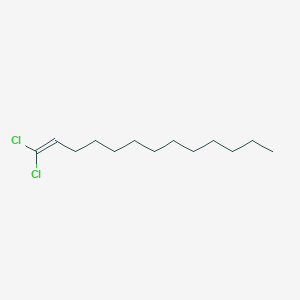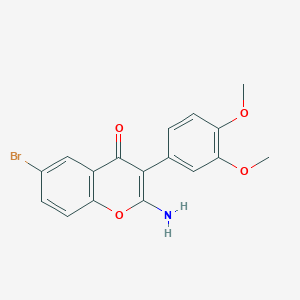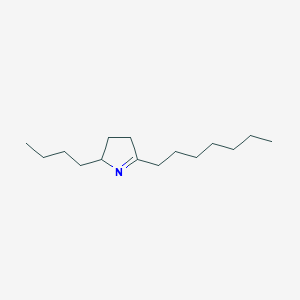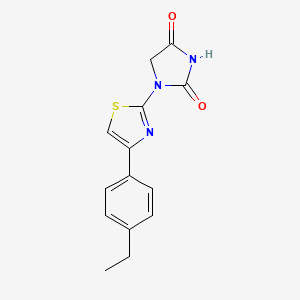![molecular formula C77H98O7 B14429311 5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol” is a highly complex organic molecule. Its structure suggests a large, multi-ring system with numerous tert-butyl groups and hydroxyl functionalities. Such compounds are often of interest in advanced organic chemistry and materials science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including:
Formation of the core structure: This could involve cyclization reactions to form the octacyclic framework.
Introduction of tert-butyl groups: This might be achieved through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Given the complexity, industrial production would require advanced techniques such as:
Automated synthesis: Using robotic systems to handle the multiple steps.
High-throughput screening: To optimize reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Catalysts: For substitution reactions, catalysts like AlCl3 (Aluminium chloride) might be used.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, hydrocarbons.
Substitution products: Various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Materials Science: Due to its complex structure, it might be used in the development of new materials with unique properties.
Catalysis: The compound could serve as a catalyst or a catalyst precursor in organic reactions.
Biology and Medicine
Drug Development: Its unique structure might be explored for potential biological activity.
Biomolecular Research: It could be used as a model compound in studying complex molecular interactions.
Industry
Polymer Science: The compound might be used in the synthesis of advanced polymers.
Nanotechnology: Its structure could be beneficial in the design of nanoscale devices.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
Other polycyclic compounds: Such as polycyclic aromatic hydrocarbons (PAHs).
Tert-butylated compounds: Like tert-butylbenzene.
Uniqueness
Structural Complexity: The compound’s unique multi-ring system and extensive tert-butylation set it apart from simpler polycyclic compounds.
Functional Diversity: The presence of multiple hydroxyl groups adds to its chemical versatility.
Propiedades
Fórmula molecular |
C77H98O7 |
|---|---|
Peso molecular |
1135.6 g/mol |
Nombre IUPAC |
5,11,17,23,29,35,41-heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
InChI |
InChI=1S/C77H98O7/c1-71(2,3)57-29-43-22-45-31-58(72(4,5)6)33-47(65(45)79)24-49-35-60(74(10,11)12)37-51(67(49)81)26-53-39-62(76(16,17)18)41-55(69(53)83)28-56-42-63(77(19,20)21)40-54(70(56)84)27-52-38-61(75(13,14)15)36-50(68(52)82)25-48-34-59(73(7,8)9)32-46(66(48)80)23-44(30-57)64(43)78/h29-42,78-84H,22-28H2,1-21H3 |
Clave InChI |
LYBDZEQTWCZQMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


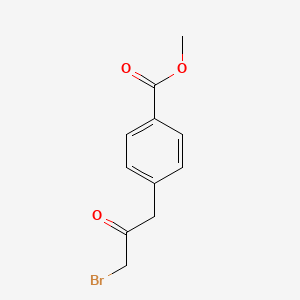
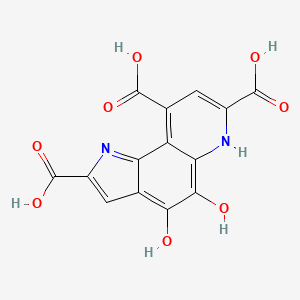


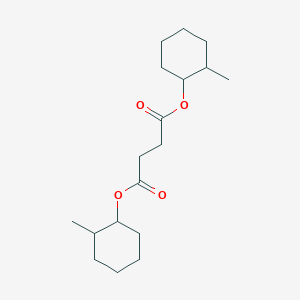

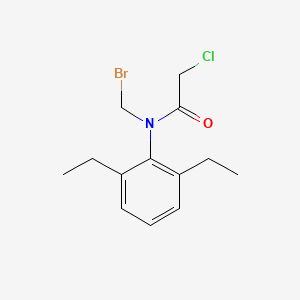
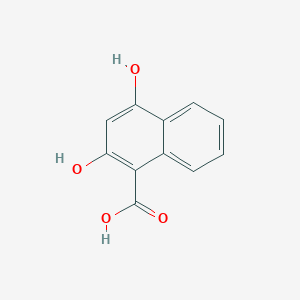
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
